![molecular formula C14H12N4OS B13059371 N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13059371.png)
N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide typically involves multi-step organic reactions. The starting materials often include thieno[2,3-d]pyrimidine derivatives and benzylamine. The key steps in the synthesis may involve:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step may involve nucleophilic substitution reactions where a benzyloxy group is introduced to the core structure.
Formation of the methanimidamide moiety: This can be achieved through condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
(E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of (E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core may interact with enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Benzyloxy-substituted compounds: These compounds have similar substituents and may exhibit comparable chemical reactivity.
Uniqueness
(E)-N’-(benzyloxy)-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H12N4OS |
|---|---|
Poids moléculaire |
284.34 g/mol |
Nom IUPAC |
N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
InChI |
InChI=1S/C14H12N4OS/c1-2-4-11(5-3-1)8-19-18-10-16-13-12-6-7-20-14(12)17-9-15-13/h1-7,9-10H,8H2,(H,15,16,17,18) |
Clé InChI |
BHCGDTYDYBZBJK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CON/C=N/C2=C3C=CSC3=NC=N2 |
SMILES canonique |
C1=CC=C(C=C1)CONC=NC2=C3C=CSC3=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


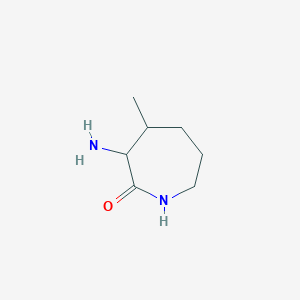
![3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13059307.png)
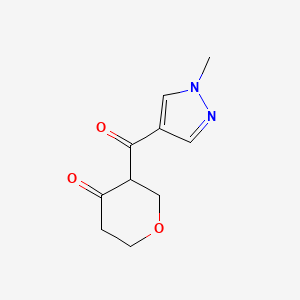
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
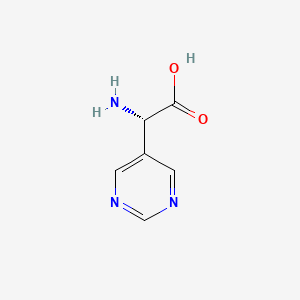
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
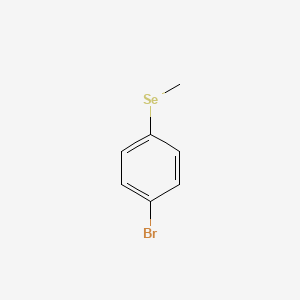

![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)


![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)
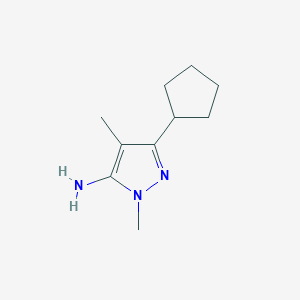
![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)
